9lambda6-Thia-3-azabicyclo[4.2.1]nonane-4,9,9-trione
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Overview
Description
9lambda6-Thia-3-azabicyclo[4.2.1]nonane-4,9,9-trione is a chemical compound with the CAS Number: 1934467-89-6 . It has a molecular weight of 189.24 . The IUPAC name for this compound is 9-thia-3-azabicyclo[4.2.1]nonan-4-one 9,9-dioxide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H11NO3S/c9-7-3-5-1-2-6(4-8-7)12(5,10)11/h5-6H,1-4H2,(H,8,9) .Physical and Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Biological Activities and Pharmacological Potential
Studies have shown that compounds structurally related to 9lambda6-Thia-3-azabicyclo[4.2.1]nonane-4,9,9-trione exhibit a range of biological activities. These include cytotoxic, antimicrobial, antioxidant, and anti-inflammatory activities. Specifically, polyisoprenylated benzophenones, which share a similar bicyclo[3.3.1]-nonane-2,4,9-trione core structure, have been investigated for their potential in arresting cancer cells, inhibiting the progression of the cell cycle, and exhibiting high antioxidant capacity. They have also been explored for their antiviral activity, especially in the development of non-nucleoside reverse transcriptase inhibitors (NNRTI) for treating drug-resistant HIV-1, and their antimicrobial effects against MRSA (Acuña et al., 2009).
Synthetic Applications and Chemical Properties
The compound's related derivatives have been synthesized and explored for their diverse chemical properties and applications in organic synthesis. For example, the synthesis of 2,4-diaryl-3azabicyclo[3.3.1]nonanone derivatives and their exploration for antibacterial and antifungal activities highlight the structural versatility and potential for further pharmacological development (Mazimba & Mosarwa, 2015).
Potential for Drug Development
The structural complexity of this compound opens up possibilities for the development of novel drugs with specific biological targets. The exploration of nitrogen heterocycles among U.S. FDA-approved pharmaceuticals indicates a high prevalence and importance of such structures in drug development, suggesting that further research into compounds like this compound could yield promising therapeutic agents (Vitaku et al., 2014).
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Properties
IUPAC Name |
9,9-dioxo-9λ6-thia-3-azabicyclo[4.2.1]nonan-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3S/c9-7-3-5-1-2-6(4-8-7)12(5,10)11/h5-6H,1-4H2,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMCDVAYTDSMRL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNC(=O)CC1S2(=O)=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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